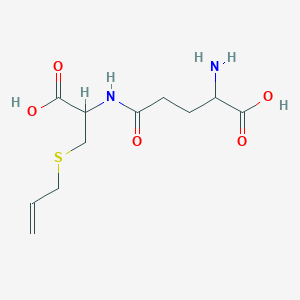

N-gamma-Glutamyl-S-allylcysteine

Description

Significance as a Naturally Occurring Organosulfur Compound in Allium Species

GSAC is one of the major organosulfur compounds found in garlic (Allium sativum) and other Allium species. nih.govresearchgate.netnih.gov The concentration of GSAC can vary depending on the plant's growth stage and storage conditions. researchgate.net For instance, in fresh garlic cloves, the γ-l-Glutamyl-S-allyl-l-cysteine content is reported to be between 2-7 mg/g of fresh weight and 3-20 mg/g of dry weight. researchgate.net In mature garlic bulbs, the concentration of γ-glutamyl-S-allyl-L-cysteine can be as high as 5 mg/g of fresh weight. frontiersin.org

The table below summarizes the content of GSAC and related compounds in garlic, as reported in various studies.

| Compound | Content in Fresh Garlic (mg/g fresh weight) |

| γ-l-Glutamyl-S-allyl-l-cysteine (GSAC) | 2-7 researchgate.net |

| S-allyl-L-cysteine sulfoxide (B87167) (alliin) | 3–14 nih.gov |

| γ-l-glutamyl-S-(trans-1-propenyl)-l-cysteine | 3-9 researchgate.net |

| S-methyl-L-cysteine sulfoxide (methiin) | 0.5–2 nih.gov |

| trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin) | 0.1–1.2 nih.gov |

| cycloalliin | 0.5–1.5 nih.gov |

| γ-L-Glutamyl-S-methyl-L-cysteine | 0.1–0.4 nih.gov |

This table presents a range of reported values and is for informational purposes only.

Role as a Precursor in Organosulfur Compound Metabolism and Derivatization Research

GSAC is a critical precursor in the biosynthesis of several other organosulfur compounds. One of the key metabolic pathways involves the conversion of GSAC to S-allylcysteine (SAC) through the action of the enzyme γ-glutamyl transpeptidase. nih.govresearchgate.netresearchgate.net SAC is a water-soluble and odorless compound that is a major component of aged garlic extract. researchgate.net

Furthermore, GSAC is involved in the formation of alliin (B105686) (S-allyl-L-cysteine sulfoxide), the primary precursor to allicin, the compound responsible for the pungent aroma of fresh-cut garlic. The biosynthesis of alliin can occur through the S-oxidation of S-allylcysteine, which is derived from GSAC. nih.gov Another proposed pathway involves the S-oxidation of γ-glutamyl S-allyl cysteine to form γ-glutamyl S-allyl cysteine sulfoxide. nih.gov

The enzymatic synthesis of GSAC and its derivatives is an active area of research. researchgate.net Scientists are exploring methods to produce these compounds on a larger scale for various applications, avoiding the complexities of chemical synthesis which often require multiple protection and deprotection steps. researchgate.netmdpi.com Enzymatic approaches, using enzymes like γ-glutamyl transpeptidase, offer a more direct and potentially cost-effective route to obtaining these valuable compounds. researchgate.netgoogle.com

The study of GSAC's metabolism extends to its role in the formation of other complex molecules. For example, research has shown that γ-glutamyl-S-allylmercaptocysteine (GSAMC), a putative precursor of S-allylmercaptocysteine (SAMC), can be produced from GSAC. researchgate.net The transformation of these compounds is often influenced by storage conditions, such as temperature, which can affect the enzymatic activities within the garlic cloves. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[(1-carboxy-2-prop-2-enylsulfanylethyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTHBNRZCFKVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-gamma-Glutamyl-S-allylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 158.5 °C | |

| Record name | N-gamma-Glutamyl-S-allylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation Pathways of N Gamma Glutamyl S Allylcysteine

Enzymatic Synthesis and Transformation of N-gamma-Glutamyl-S-allylcysteine

Flavin-Containing Monooxygenase (FMO) and S-Oxygenation Pathways

Following the deglutamylation of GSAC to SAC, the next crucial step in alliin (B105686) biosynthesis is the S-oxygenation of SAC. This reaction is catalyzed by a flavin-containing monooxygenase (FMO), an enzyme that specializes in oxidizing heteroatoms like sulfur. spandidos-publications.comwikipedia.orgnih.gov The FMO utilizes NADPH and a flavin adenine (B156593) dinucleotide (FAD) prosthetic group to introduce an oxygen atom to the sulfur of SAC, thereby forming alliin (S-allylcysteine sulfoxide). spandidos-publications.comwikipedia.orgnih.gov

Plant FMOs are known to be involved in various metabolic processes, including defense against pathogens and the biosynthesis of hormones. wikipedia.org In the context of garlic, the FMO-catalyzed S-oxygenation of SAC is a key step that leads to the accumulation of alliin, the stable precursor of the pungent compound allicin. spandidos-publications.com

Non-Enzymatic Transformation Mechanisms of this compound

Beyond enzymatic pathways, GSAC can undergo transformations through non-enzymatic mechanisms, particularly under thermal stress. These reactions are significant during the processing of garlic, such as in the production of black garlic.

Thermal Decomposition Pathways and Products

Studies have shown that thermal decomposition is a primary pathway for the transformation of GSAC during processes like the aging of garlic. acs.orgnih.gov When subjected to heat, GSAC can break down into S-allylcysteine (SAC) and glutamic acid. acs.orgnih.gov Further reactions can occur, with glutamic acid potentially converting to pyroglutamic acid through intramolecular dehydration, especially at temperatures around 75°C. acs.orgnih.gov The thermal degradation of GSAC also contributes to the formation of other sulfur compounds, including alliin and S-allylmercaptocysteine. acs.orgnih.gov

Maillard Reaction Considerations in GSAC Transformation

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is another potential pathway for the transformation of food components during heating. However, research indicates that the Maillard reaction between GSAC and sugars like fructose (B13574) is unlikely to be a major transformation pathway for GSAC during the processing of black garlic. acs.orgnih.gov While some dipeptides from garlic have been shown to attenuate the Maillard reaction, direct participation of GSAC in this reaction appears to be minimal compared to its thermal decomposition and enzymatic hydrolysis. acs.orgnih.govnih.gov

Metabolism and Degradation Research of N Gamma Glutamyl S Allylcysteine in Biological Systems

In Vitro and In Vivo Catabolism of GSAC

The breakdown of GSAC in biological systems has been investigated through both in vitro (in a controlled laboratory setting) and in vivo (in a living organism) studies. Research has shown that the primary pathway for GSAC catabolism is through enzymatic hydrolysis. The enzyme γ-glutamyl transpeptidase (GGT) plays a crucial role in this process, catalyzing the conversion of GSAC to S-allylcysteine (SAC). nih.govnih.govresearchgate.net

In vitro studies using rat and human microsomes and hepatocytes have demonstrated extensive metabolism of related compounds, highlighting the liver and kidneys as primary sites for these transformations. nih.govnih.gov While direct in vivo studies on GSAC are limited, the presence of its metabolites in plasma and urine after administration of related compounds provides strong evidence of its catabolism within the body. nih.gov The γ-glutamyl cycle, a six-enzyme pathway, is fundamental to the synthesis and degradation of glutathione (B108866) and related gamma-glutamyl compounds. mdpi.com This cycle facilitates the breakdown of compounds like GSAC, allowing for the recycling of its constituent amino acids. mdpi.com

Formation of Key Metabolites from GSAC

The breakdown of GSAC leads to the formation of several significant metabolites that are the focus of ongoing research.

S-Allylcysteine (SAC) as a Primary Catabolic Product

The most prominent and well-studied metabolite of GSAC is S-Allylcysteine (SAC). nih.govjuniperpublishers.comnih.govresearchgate.net The conversion of GSAC to SAC is primarily an enzymatic process catalyzed by γ-glutamyl transpeptidase (GGT). nih.govnih.govresearchgate.netresearchgate.net This hydrolysis reaction essentially cleaves the gamma-glutamyl group from GSAC, releasing SAC. juniperpublishers.com

The formation of SAC from GSAC is a key step in the aging process of garlic, where the concentration of SAC increases significantly. researchgate.netresearchgate.net In fresh garlic, GGT is localized in the vacuoles of vascular bundle sheath cells, while its substrate, GSAC, is found in the cytoplasm. nih.govnih.gov Disruption of the garlic clove, through processes like mashing or slicing, allows the enzyme and substrate to interact, initiating the conversion to SAC. nih.govnih.gov

N-Acetyl-S-allylcysteine (NAc-SAC) and Sulfoxide (B87167) Derivatives

Following the formation of SAC, further metabolism occurs, leading to the production of N-acetyl-S-allylcysteine (NAc-SAC) and its sulfoxide derivatives. NAc-SAC has been identified as a major metabolite of SAC in the urine of rats, dogs, and humans. nih.govnih.gov This suggests that absorbed SAC is metabolized to NAc-SAC by the enzyme N-acetyltransferase, which is primarily located in the liver and kidneys. nih.govnih.gov

In addition to N-acetylation, S-oxidation can also occur. Studies have shown that N-acetyl-S-allyl-l-cysteine sulfoxide (NAc-SACS) can be formed through both the N-acetylation of S-allyl-l-cysteine sulfoxide (SACS) and the S-oxidation of NAc-SAC. nih.gov This indicates a complex metabolic pathway involving both acetylation and oxidation processes.

Degradation Products and Their Significance in Research

The degradation of GSAC is not solely a biological process; it can also be influenced by external factors such as heat and processing.

Identification of Thermal and Enzymatic Degradation Products

Both thermal and enzymatic processes contribute to the degradation of GSAC and the formation of various compounds. Enzymatic degradation, primarily through GGT, yields SAC as the main product. nih.govresearchgate.net

Influence of Processing Conditions on Degradation Profiles

Processing conditions have a significant impact on the degradation of GSAC and the resulting chemical profile of garlic products. The aging process of garlic, which involves prolonged exposure to controlled temperature and humidity, is a prime example. During aging, the enzymatic conversion of GSAC to SAC is a key transformation. researchgate.netresearchgate.net

The temperature and duration of processing are critical factors. For instance, aging garlic bulbs at specific temperatures can optimize the production of SAC. nih.gov One study found that incubating garlic at 60°C and 65% relative humidity resulted in the highest SAC content. researchgate.net Conversely, different processing temperatures can lead to different product characteristics, such as the formation of "golden garlic" with a high SAC content under specific incubation conditions. researchgate.net The physical state of the garlic, whether whole, mashed, or sliced, also influences the extent of enzymatic degradation by affecting the contact between GGT and GSAC. nih.gov

Molecular Mechanisms and Cellular Interactions of N Gamma Glutamyl S Allylcysteine

Interactions with Enzyme Systems and Pathways

The bioactivity of N-gamma-Glutamyl-S-allylcysteine is significantly influenced by its interactions with various enzyme systems. These interactions can lead to the production of other active metabolites or the direct modulation of enzymatic activity, which in turn affects physiological processes.

Modulation of Gamma-Glutamyl Transpeptidase Activity

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione (B108866), a key antioxidant in the body. GGT catalyzes the transfer of the gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.

This compound serves as a substrate for gamma-glutamyl transpeptidase. Through the action of GGT, GSAC is broken down into S-allylcysteine (SAC) and a glutamic acid residue. This enzymatic conversion is a key step in the metabolic pathway of GSAC and is a prerequisite for the subsequent bioactivity of S-allylcysteine. The transformation of GSAC to SAC is a critical event, as SAC is recognized for its own significant biological effects, including the activation of the Nrf2 antioxidant pathway. One study has detailed that during the processing of black garlic, GSAC is converted to S-allylcysteine and glutamic acid through both thermal processing and the action of γ-glutamyl transpeptidase. nih.gov In enzymatic hydrolysis simulation systems, the resulting glutamic acid is further converted into glutamine. nih.gov

While GSAC acts as a substrate for GGT, the broader implications of this interaction on GGT activity itself are still under investigation. It is known that GGT activity can mediate the activation of the transcription factor NF-κB through lipid peroxidation, suggesting a pro-oxidant role in certain contexts. medchemexpress.com The modulation of GGT activity by its substrates and inhibitors is therefore of significant interest in understanding cellular redox balance and signaling.

Angiotensin-Converting Enzyme (ACE) Inhibition Research

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a major therapeutic target for the management of hypertension. Research into natural compounds as potential ACE inhibitors is an active area of investigation.

Currently, there is a lack of direct scientific evidence from dedicated studies to suggest that this compound is an inhibitor of angiotensin-converting enzyme. However, the chemical structure of GSAC, being a dipeptide-like molecule, bears some resemblance to known ACE inhibitors. A study published in the Journal of Medicinal Chemistry described the synthesis and in vitro ACE inhibitory activity of a series of N-carbobenzoxy-gamma-D-glutamyl dipeptides. wikipedia.org While these compounds are structurally related to GSAC, they are not identical, and therefore, the ACE inhibitory potential of GSAC remains to be specifically investigated.

Interaction with Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a critical enzyme for viral replication and a prime target for antiviral drug development. In silico studies, utilizing molecular docking and molecular dynamics simulations, have explored the potential of various natural compounds to inhibit Mpro.

Several computational studies have identified this compound as a promising potential inhibitor of the SARS-CoV-2 main protease. wikipedia.orgaxios-research.comnih.govsigmaaldrich.com These studies have proposed that GSAC can bind to the active site of the Mpro, potentially disrupting its function. One such study highlighted that GSAC, along with other compounds from Allium sativum and Withania somnifera, could act as a potent inhibitor. wikipedia.orgaxios-research.comnih.govsigmaaldrich.com The research predicted a strong potential for GSAC against SARS-CoV-2 Mpro, noting that it forms a hydrogen bond with the amino acid residue Glu166, which is crucial for the dimerization and biological activity of the protease. wikipedia.orgaxios-research.comnih.gov

Another in silico screening study also suggested that GSAC demonstrated highly significant binding energies with not only the main protease but also the viral spike glycoprotein (B1211001) and endoribonuclease of SARS-CoV-2. The binding potential of GSAC was reported to be more significant than that of hydroxychloroquine (B89500) in these computational models. These findings, while promising, are based on computational predictions and necessitate further validation through in vitro and in vivo experimental studies.

| Viral Target | Key Findings from In Silico Studies | Interacting Residues |

| SARS-CoV-2 Main Protease (Mpro) | Proposed as a potent inhibitor based on molecular docking and molecular simulation dynamics. wikipedia.orgaxios-research.comnih.govsigmaaldrich.com | Glu166 wikipedia.orgaxios-research.comnih.gov |

| SARS-CoV-2 Spike Glycoprotein | Demonstrated highly significant binding energies in computational docking studies. | Not specified |

| SARS-CoV-2 Endoribonuclease | Showed highly significant binding energies in computational docking studies. | Not specified |

Cellular Signaling Pathway Modulation by this compound

This compound and its metabolites can influence cellular function by modulating key signaling pathways that regulate cellular stress responses, inflammation, and survival.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation Mechanisms

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes.

The activation of the Nrf2 pathway by this compound appears to be an indirect mechanism that is dependent on its conversion to S-allylcysteine (SAC). As previously mentioned, GSAC is a substrate for gamma-glutamyl transpeptidase, which cleaves it to produce SAC. nih.gov S-allylcysteine is a known activator of the Nrf2 pathway.

The activation of Nrf2 is typically suppressed by the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. Electrophilic compounds or oxidative stress can modify cysteine residues on Keap1, leading to the release of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant response element (ARE)-dependent genes. While the direct interaction of GSAC with Keap1 has not been established, the generation of SAC from GSAC provides a plausible mechanism for Nrf2 activation.

Research on a related compound, γ-glutamylcysteine, has shown that it can upregulate the expression of glutathione synthetase through the activation of the Nrf2 and NF-κB pathways, thereby promoting the synthesis of glutathione. This suggests that gamma-glutamyl-containing peptides can play a role in modulating cellular antioxidant capacity through the Nrf2 pathway.

Inhibition of Nuclear Factor Kappa-B (NF-κB) Pathway

The Nuclear Factor Kappa-B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical mediator of the inflammatory response.

The inhibitory effect of this compound on the NF-κB pathway is an area of active research, with evidence suggesting both direct and indirect mechanisms of action. A related dipeptide, γ-glutamylcysteine, has been shown to attenuate neuroinflammation by blocking the NF-κB signaling pathway in microglia. Mechanistically, it was found to inhibit the activation of NF-κB and upregulate the nuclear receptor-related 1 (Nurr1) protein to suppress the transcriptional effect of NF-κB on inflammatory genes.

Furthermore, a study using molecular dynamics simulations proposed an antiviral effect for γ-glutamylcysteine through its stable binding to p100, a protein that inhibits NF-κB activity. This binding is thought to enhance the inhibitory function of p100 on NF-κB.

Mechanisms of Action on Specific Cell Types

This compound (GSAC) exhibits specific cellular effects, particularly on hepatic stellate cells, which are pivotal in the progression of liver fibrosis. The compound's interaction with these cells involves the modulation of key cellular processes, including proliferation, apoptosis, and the management of oxidative stress.

Hepatic Stellate Cell Proliferation Inhibition and Apoptosis Induction

Research has demonstrated that GSAC can inhibit the proliferation of the activated hepatic stellate cell line, HSC-T6. fao.org The half-inhibitory concentration (IC50) for this effect after 24 hours of treatment was determined to be 0.084 ± 0.005 mg/mL. fao.org This inhibition of proliferation is coupled with the induction of apoptosis, or programmed cell death.

The pro-apoptotic effect of GSAC on HSC-T6 cells is concentration-dependent. fao.org As detailed in the table below, increasing concentrations of GSAC lead to a corresponding increase in the rate of apoptosis. fao.org

| GSAC Concentration (mg/mL) | Apoptosis Rate (%) |

| 0.02 | 4.72 ± 0.83 |

| 0.04 | 8.56 ± 1.94 |

| 0.08 | 18.63 ± 0.98 |

Data showing the concentration-dependent induction of apoptosis in HSC-T6 cells by GSAC.

The molecular mechanism underlying this pro-apoptotic effect involves the regulation of key proteins. Western blot analyses have revealed that GSAC treatment leads to the downregulation of transforming growth factor-beta 1 (TGF-β1), collagen I, and the anti-apoptotic protein Bcl-2. fao.org Conversely, GSAC upregulates the pro-apoptotic protein Bax and significantly increases the activity of caspase-3 and caspase-9, which are crucial executioner and initiator caspases in the apoptotic pathway, respectively. fao.org Furthermore, the characteristic DNA ladder pattern, a hallmark of apoptosis, was observed in cells treated with 0.04 and 0.08 mg/mL of GSAC. fao.org

Effects on Mitochondrial Membrane Potential and Intracellular Reactive Oxygen Species in Cellular Models

The induction of apoptosis by GSAC in hepatic stellate cells is linked to its effects on mitochondrial function and the generation of intracellular reactive oxygen species (ROS). fao.org In GSAC-treated HSC-T6 cells, a concentration-dependent decrease in the mitochondrial membrane potential was observed. fao.org This depolarization of the mitochondrial membrane is a critical event in the intrinsic pathway of apoptosis.

Concurrently, there is a concentration-dependent increase in intracellular ROS levels within these cells. fao.org The induction of ROS and subsequent apoptosis through a mitochondrial-mediated pathway appear to be significant components of the mechanism by which GSAC inhibits the proliferation and collagen secretion of HSC-T6 cells. fao.org

Antiglycative Effects and Mechanisms of Action

GSAC has been identified as a compound with significant antiglycative properties. nih.govmedchemexpress.com Glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end products (AGEs), which contribute to various pathological conditions.

Inhibition of Protein Glycation and Structural Protection

In a bovine serum albumin (BSA)/glucose system, GSAC demonstrated a concentration-dependent inhibition of protein glycation. nih.govresearchgate.net This was evidenced by the inhibition of the characteristic increase in fluorescence intensity at approximately 440 nm, a marker of AGE formation. nih.govglpbio.com The table below illustrates the reduction in reacted free lysine (B10760008) side chains of BSA at different GSAC concentrations. nih.govresearchgate.net

| GSAC Concentration (mg/mL) | Reduction in Reacted Free Lysine (%) |

| 0.1 | 10.9 |

| >0.1 to <2.5 | 24.7 |

| 2.5 | 37.7 |

Data showing the effect of GSAC on the reduction of reacted free lysine side chains in a BSA/glucose system.

Furthermore, GSAC provides structural protection to proteins during glycation. It was shown to prevent the glycation-induced decline in the α-helix content of BSA (from 61.3% to 55.6%) and the increase in β-sheet content (from 2.1% to 5.4%) at a concentration of 2.5 mg/mL. nih.govresearchgate.net This stabilizing effect helps to maintain the native conformation of the protein. Additionally, GSAC treatment at the same concentration suppressed the crosslinking of proteins to form polymers. nih.govglpbio.com

Radical-Scavenging and Metal-Chelating Capacities of GSAC

The antiglycative effects of GSAC are likely linked to its antioxidant properties. nih.govmedchemexpress.comresearchgate.net The compound has demonstrated both radical-scavenging and metal-chelating capacities at concentrations of 10, 40, and 160 μg/mL. nih.govresearchgate.netglpbio.com By scavenging free radicals and chelating metal ions, GSAC can inhibit the oxidative reactions that are integral to the formation of AGEs.

Advanced Analytical Methodologies for N Gamma Glutamyl S Allylcysteine Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating N-gamma-Glutamyl-S-allylcysteine and related compounds from sample matrices. High-Performance Liquid Chromatography (HPLC) is predominantly used for GGSAC itself, while Gas Chromatography-Mass Spectrometry (GC-MS) is applied to its more volatile derivatives or related substances.

HPLC is a fundamental technique for the analysis of non-volatile sulfur compounds in garlic extracts. nih.gov Various HPLC methods have been developed for the separation and quantification of GGSAC and its related compound, S-allyl-L-cysteine (SAC). mdpi.combezmialemscience.org These methods often utilize reversed-phase columns, such as C18, and employ mobile phases typically consisting of acetonitrile (B52724) and water or methanol (B129727) with additives like formic acid to ensure efficient separation. bezmialemscience.orgnih.govtandfonline.com A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of four key organosulfur compounds in garlic, including γ-glutamyl-S-allyl-L-cysteine, with a rapid separation time of under 5 minutes. researchgate.netresearchgate.net Another specialized postcolumn HPLC method using a hexaiodoplatinate reagent was developed for the specific detection of sulfur compounds, successfully separating over 20 such compounds in a single run. nih.gov

Table 1: Examples of HPLC Conditions for Analysis of GGSAC and Related Compounds

| Analytical Method | Column | Mobile Phase | Detection | Compound Analyzed | Reference |

|---|

While this compound itself is not suitable for direct GC-MS analysis due to its non-volatile nature, GC-MS is extensively used to identify and quantify related volatile organosulfur compounds present in garlic. nih.govdocer.pl These compounds are often formed from the breakdown of precursors like alliin (B105686) upon disruption of garlic cells. nih.govdocer.pl The analysis typically involves extracting the volatile compounds with a solvent such as n-hexane or a pentane-dichloromethane mixture, followed by injection into the GC-MS system. nih.govresearchgate.net The separation is commonly achieved using capillary columns like the RTX-5MS. nih.gov

Some of the key related volatile compounds identified in garlic extracts using GC-MS include:

Diallyl disulfide researchgate.netplantsjournal.com

Diallyl trisulfide researchgate.net

3-Vinyl-4H-1,2-dithiin researchgate.net

2-Vinyl-4H-1,3-dithiin researchgate.net

Allyl methyl sulphide docer.pl

Mass Spectrometry (MS) and High-Resolution Variants (e.g., LC-MS, HR-LCMS-QTOF, FIA-(ESI)MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of this compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) variants like Quadrupole Time-of-Flight (Q-Tof) provide highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule. nih.govtandfonline.com

Experimental data for GGSAC using LC-ESI-QTOF shows a precursor ion [M+H]⁺ at an m/z of 291.1014. nih.gov Tandem mass spectrometry (MS/MS) analysis of this precursor ion reveals characteristic fragment ions that are used for structural confirmation. nih.govnih.gov Flow Injection Analysis coupled with Electrospray Ionization Mass Spectrometry (FIA-ESI-MS) has also been optimized as a rapid quantitative method for the related compound S-allyl-L-cysteine, demonstrating the versatility of direct mass spectrometric techniques. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrument | Waters Xevo G2 Q-Tof | nih.gov |

| Ionization Mode | ESI Positive | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 291.1014 | nih.gov |

| Top 5 MS/MS Fragment Peaks (m/z) | ||

| Peak 1 | 291.10275 | nih.gov |

| Peak 2 | 145.0354 | nih.gov |

| Peak 3 | 162.05995 | nih.gov |

| Peak 4 | 164.05928 | nih.gov |

| Peak 5 | 84.0461 | nih.gov |

Quantitative Determination and Method Validation in Research Matrices

The quantitative analysis of this compound and related compounds requires robust and validated methods to ensure accuracy and reliability. nih.gov Method validation typically assesses parameters such as linearity, limits of detection (LOD), limits of quantitation (LOQ), precision, and accuracy (recovery). bezmialemscience.orgnih.govmdpi.com For instance, in the analysis of S-allyl-L-cysteine, methods have demonstrated excellent linearity with correlation coefficients (R²) greater than 0.995. mdpi.comresearchgate.net

To enhance the sensitivity and selectivity of detection, especially for UV or fluorescence detectors, pre-column derivatization is a common strategy. nih.govwaters.comresearchgate.net This involves reacting the analyte with a labeling agent to form a derivative that is more easily detected.

Dansyl Chloride (DNS-Cl) : This reagent, 5-dimethylaminonaphthalene-1-sulfonyl chloride, reacts with the primary and secondary amino groups of amino acids and peptides like GGSAC. nih.govresearchgate.net The reaction is typically carried out in a buffered, alkaline environment (pH 9.5-10) at elevated temperatures. mdpi.comresearchgate.net The resulting dansylated derivatives are highly fluorescent and absorb UV light, allowing for sensitive detection. nih.govresearchgate.net This method is robust and enables the retention of various amino acids on a single reverse-phase column. nih.gov

AccQ-Fluor Reagent : The Waters AccQ-Fluor Reagent Kit is specifically designed for the analysis of amino acids. waters.comfishersci.com The reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), reacts rapidly and quantitatively with both primary and secondary amines to form stable, highly fluorescent derivatives. waters.compjoes.com This process significantly enhances detection limits and is valued for its simplicity and high sensitivity, making it suitable for analyzing complex biological samples. waters.compubcompare.ai

The final step in the analytical process is detection. The choice of detector is linked to the sample preparation and the required sensitivity.

UV Detection : This is a common detection method used in HPLC. bezmialemscience.orgnih.gov After separation on the column, the analyte passes through a UV detector. Dansylated derivatives of amino acids can be detected at a wavelength of 254 nm. mdpi.com While less sensitive than fluorescence or mass spectrometry, it is a robust and widely available technique. bezmialemscience.org

Fluorescence Detection : This method offers higher sensitivity and selectivity compared to UV detection. pjoes.comnih.gov It is used for analytes that are naturally fluorescent or have been rendered fluorescent through derivatization with agents like Dansyl Chloride or AccQ-Fluor. researchgate.netpjoes.com For example, dansyl derivatives have an excitation wavelength around 324 nm and an emission wavelength around 559 nm. researchgate.net

Mass Spectrometry (MS) Detection : As a detector, MS provides the highest level of selectivity and structural information. mdpi.comnih.gov It measures the mass-to-charge ratio of ionized molecules, allowing for confident identification. mdpi.com When used in tandem (MS/MS), it can provide fragmentation patterns that act as a fingerprint for the compound, making it an exceptionally powerful tool for both qualitative and quantitative analysis of this compound. nih.govresearchgate.net

Validation Parameters: Precision, Accuracy, and Sensitivity in Research Settings

The robust quantification of this compound (GSAC) in various matrices is fundamental for its study. Method validation ensures that the analytical procedures used are reliable and reproducible. Key parameters for this validation include precision, accuracy, and sensitivity. While specific validation data exclusively for GSAC is not extensively detailed in the provided results, analogous studies on similar compounds, such as γ-glutamyl dipeptides and S-allylcysteine (a derivative of GSAC), offer valuable insights into the expected performance of analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Precision is typically expressed as the relative standard deviation (RSD) and measures the closeness of repeated measurements. For related compounds, intra- and inter-day precision with RSD values under 10-15% is considered acceptable for bioanalytical methods. nih.govnih.gov

Accuracy , reported as the percentage of recovery, indicates how close the measured value is to the true value. In validated methods for similar analytes, accuracy is often within 100±10%. nih.gov

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). For S-allyl-L-cysteine, a related compound, LC-MS methods have demonstrated high sensitivity with an LOD of 1.19 ng/mL and an LOQ of 3.98 ng/mL. nih.gov Another study on γ-glutamyl dipeptides reported an even lower LLOQ (lower limit of quantification) of 0.5 nM. nih.gov These figures underscore the capability of modern analytical instruments to detect and quantify trace amounts of these compounds.

Table 1: Representative Validation Parameters for Analytically Similar Compounds

| Parameter | Metric | Typical Value | Reference |

| Precision | Relative Standard Deviation (RSD) | < 15% | nih.gov |

| Accuracy | Recovery | 100 ± 10% | nih.gov |

| Linearity | Correlation Coefficient (r²) | > 0.99 | nih.gov |

| Sensitivity | Limit of Quantification (LOQ) | 0.5 nM - 3.98 ng/mL | nih.govnih.gov |

This table presents data from studies on analytically similar compounds to illustrate common validation benchmarks.

In Silico and Computational Approaches in GSAC Research

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for exploring the bioactivity of natural compounds like GSAC at the molecular level. These in silico techniques provide a theoretical framework for understanding potential interactions with biological targets, guiding further experimental research.

Molecular Docking Studies with Target Proteins

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and interaction patterns. GSAC has been investigated as a potential inhibitor of various proteins through docking studies.

A notable study explored the potential of GSAC as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus. nih.govnih.gov The results suggested that GSAC could form multiple hydrogen bonds with key amino acid residues in the Mpro active site, including His164, Glu166, Gln189, Arg188, and Thr190. nih.gov The binding of GSAC to Glu166 is of particular interest, as this residue is crucial for the dimerization and biological activity of Mpro. nih.gov

Table 2: Molecular Docking Interactions of this compound with SARS-CoV-2 Main Protease (Mpro)

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| SARS-CoV-2 Mpro | His164, Glu166, Gln189, Arg188, Thr190 | Hydrogen Bonds | nih.gov |

| SARS-CoV-2 Mpro | His163 | Pi-alkyl Interaction | nih.gov |

| SARS-CoV-2 Mpro | Met165 | Carbon-Hydrogen Bond | nih.gov |

| SARS-CoV-2 Mpro | Gln129 | Unfavorable Donor Interaction | nih.gov |

Molecular Dynamics Simulations and Interaction Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to analyze the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the molecular interactions.

In a separate computational study, the binding stability of a similar compound, Gamma-Glutamyl Cysteine (GGC), was compared with NF-κB and its inhibitor p100. biotechrep.ir The results from MD simulations, by analyzing RMSD values, indicated a stable binding of GGC to p100, suggesting a potential mechanism for NF-κB inhibition. biotechrep.ir While not directly studying GSAC, this research highlights the utility of MD simulations in elucidating the functional consequences of gamma-glutamyl peptide interactions.

Q & A

Q. What are the key structural and physicochemical properties of N-γ-Glutamyl-S-allylcysteine, and how are they validated experimentally?

The compound has the empirical formula C₁₁H₁₈N₂O₅S (molecular weight: 290.34) and is characterized by a γ-glutamyl linkage to S-allyl-L-cysteine . Structural validation typically employs nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with purity thresholds >95% . For physicochemical stability, researchers should note its storage requirements (-20°C) and sensitivity to oxidative degradation due to the allyl group .

Q. What synthetic routes are reported for N-γ-Glutamyl-S-allylcysteine, and how do they impact yield and purity?

Synthesis often involves enzymatic γ-glutamylation of S-allyl-L-cysteine using glutamyl transferases or chemical coupling methods . Enzymatic routes may offer higher stereoselectivity but require optimization of pH, temperature, and cofactor availability. Chemical synthesis risks racemization, necessitating chiral HPLC for purity validation . Contradictions in yield data (e.g., 70–90% in enzymatic vs. 50–65% in chemical methods) highlight the need for protocol-specific optimization .

Q. Which analytical techniques are recommended for quantifying N-γ-Glutamyl-S-allylcysteine in biological matrices?

Reverse-phase HPLC coupled with UV detection (210–254 nm) is standard for quantification . For complex matrices (e.g., plant extracts or cell lysates), tandem mass spectrometry (LC-MS/MS) improves specificity, with detection limits reported at 0.1–1.0 ng/mL . Internal standards like deuterated analogs (e.g., 98 atom % D) are critical for correcting matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-γ-Glutamyl-S-allylcysteine, particularly in redox modulation?

Discrepancies in antioxidant activity (e.g., EC₅₀ values ranging from 10–50 µM) may arise from assay conditions (e.g., DPPH vs. ABTS assays) or sample purity . Methodological rigor includes using standardized reference compounds (e.g., Trolox) and validating purity via NMR/HPLC before bioassays . Contradictory data in cellular vs. cell-free systems suggest context-dependent mechanisms, warranting dose-response studies across models .

Q. What strategies optimize the biosynthesis of N-γ-Glutamyl-S-allylcysteine in heterologous expression systems?

Recombinant phytochelatin synthase (PCS)-like enzymes immobilized on cellulose matrices show promise for scalable production . Key parameters include ATP/Mg²⁺ cofactor ratios, cysteine/allyl donor concentrations, and pH (optimal range: 7.5–8.5). Challenges include enzyme inactivation under high substrate loads; fed-batch systems may mitigate this . Contrasting yields (e.g., 2–5 mg/L in E. coli vs. 10–15 mg/L in yeast) highlight host-specific metabolic limitations .

Q. How does N-γ-Glutamyl-S-allylcysteine interact with glutathione (GSH) biosynthesis pathways, and what experimental models validate these interactions?

The compound acts as a γ-glutamyl donor in GSH synthesis, competing with γ-glutamylcysteine ligase (GCL) for substrates . In vitro assays using GCL-knockout cell lines or isotopic labeling (e.g., ¹³C-cysteine) can track incorporation rates. Contradictions in kinetic data (e.g., Km values for GCL vs. allyl-substituted analogs) suggest allosteric modulation, requiring crystallography or mutagenesis studies .

Q. What advanced chromatographic methods address co-elution issues when analyzing N-γ-Glutamyl-S-allylcysteine in multicomponent samples?

Hydrophilic interaction liquid chromatography (HILIC) improves separation of polar analogs (e.g., N-γ-Glutamyl-S-propylcysteine) . For isomer discrimination (cis/trans or stereoisomers), chiral columns (e.g., Crownpak CR-I) paired with MS/MS enhance resolution . Method validation should include spike-recovery tests and comparison with reference standards from authoritative sources (e.g., Toronto Research Chemicals) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.